molecular formula C24H21N3O5 B12020516 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate CAS No. 769149-15-7

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Cat. No.: B12020516
CAS No.: 769149-15-7
M. Wt: 431.4 g/mol
InChI Key: QMKPSFIKMXUWJS-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 4-methoxyaniline with an appropriate acylating agent to form the hydrazone intermediate.

    Acetylation: The hydrazone intermediate is then acetylated using acetic anhydride or a similar acetylating agent.

    Coupling with 3-methylbenzoic acid: The final step involves coupling the acetylated hydrazone with 3-methylbenzoic acid under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the acylated nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used but could include substituted anilines or hydrazones.

Scientific Research Applications

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 4-methoxy group, in particular, can influence its interaction with biological targets and its overall stability.

Properties

CAS No.

769149-15-7

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H21N3O5/c1-16-4-3-5-18(14-16)24(30)32-21-10-6-17(7-11-21)15-25-27-23(29)22(28)26-19-8-12-20(31-2)13-9-19/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

QMKPSFIKMXUWJS-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.